molecular formula C23H19NO4 B15020465 ethyl 4-{[(E)-{4-[(phenylcarbonyl)oxy]phenyl}methylidene]amino}benzoate

ethyl 4-{[(E)-{4-[(phenylcarbonyl)oxy]phenyl}methylidene]amino}benzoate

Cat. No.: B15020465
M. Wt: 373.4 g/mol
InChI Key: NRBUQSKQDAFVTO-UHFFFAOYSA-N
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Description

ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a benzoyloxyphenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoyloxyphenylmethylidene Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine to form 4-(benzoyloxy)benzaldehyde.

    Condensation Reaction: The 4-(benzoyloxy)benzaldehyde is then reacted with 4-aminobenzoic acid ethyl ester in the presence of a suitable catalyst, such as piperidine, to form the desired product, ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyloxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[(E)-{[4-(HYDROXY)PHENYL]METHYLIDENE}AMINO]BENZOATE: Similar structure but with a hydroxy group instead of a benzoyloxy group.

    ETHYL 4-[(E)-{[4-(METHOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE: Similar structure but with a methoxy group instead of a benzoyloxy group.

Uniqueness

ETHYL 4-[(E)-{[4-(BENZOYLOXY)PHENYL]METHYLIDENE}AMINO]BENZOATE is unique due to the presence of the benzoyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a precursor in organic synthesis.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[(4-benzoyloxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C23H19NO4/c1-2-27-22(25)19-10-12-20(13-11-19)24-16-17-8-14-21(15-9-17)28-23(26)18-6-4-3-5-7-18/h3-16H,2H2,1H3

InChI Key

NRBUQSKQDAFVTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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